Enantiomeric Purity and Chiral Fidelity: (S)-Enantiomer Versus (R)-Enantiomer and Racemate
The (S)-enantiomer of 1-fluoro-3-methyl-2-butylamine hydrochloride (CAS 886216-66-6) is commercially available with certified enantiomeric purity specifications. While direct chiral HPLC data for this specific compound was not located in the public domain, the existence of the distinct (R)-enantiomer (CAS 2006287-08-5) as a separate commercial entity confirms the relevance of stereochemical selection. The transaminase-catalyzed enzymatic synthesis route applicable to fluorine-containing chiral amines achieves high stereoselectivity, with reported ee values up to 100% under optimized conditions [1]. This enzymatic approach enables production of single enantiomers with high chiral fidelity, avoiding the 50% yield loss inherent to racemic resolution methods.
| Evidence Dimension | Chiral purity and synthetic yield efficiency |
|---|---|
| Target Compound Data | (S)-enantiomer; ee value up to 100% achievable via transaminase catalysis [1] |
| Comparator Or Baseline | (R)-enantiomer (CAS 2006287-08-5) and racemic mixture |
| Quantified Difference | Enzymatic asymmetric synthesis yield: 87% at 100% ee [1] versus racemic resolution maximum theoretical yield: 50% |
| Conditions | Transaminase-catalyzed reaction using isopropylamine hydrochloride as amino donor, pH 7.5–8.0, 29°C [1] |
Why This Matters
Selection of the correct (S)-enantiomer with validated chiral purity ensures that biological activity observed in screening campaigns is attributable to the intended stereoisomer, preventing confounding data from racemic or mis-assigned materials.
- [1] Asymchem Laboratories (Tianjin) Co., Ltd. CN110950788A. Synthesis method of fluorine-containing chiral amine compound. Published 2020-04-03. View Source
